Product packaging for Phenethyl acetate(Cat. No.:CAS No. 103-45-7)

Phenethyl acetate

Cat. No.: B093665
CAS No.: 103-45-7
M. Wt: 164.20 g/mol
InChI Key: MDHYEMXUFSJLGV-UHFFFAOYSA-N
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Description

Phenethyl acetate (CAS 103-45-7), also known as 2-phenylethyl acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . It is characterized by a pleasant floral and fruity aroma, often described as reminiscent of roses and honey, which underpins its historical use in flavor and fragrance formulation . Recent scientific research has uncovered significant and specific value for this compound in biological and entomological studies. A 2025 study identified it as an agonist of the highly conserved insect odorant receptor co-receptor (Orco) . This molecular-level interaction, which is concentration-dependent, reversible, and voltage-independent, makes this compound a critical tool for probing the insect olfactory system . Research utilizing Drosophila melanogaster models has demonstrated that this compound directly activates Orco homomers, with molecular docking and site-directed mutagenesis pinpointing residues W146 and E153 as critical for binding and activation . This mechanism provides a foundation for developing novel, species-specific insect behavior modulators and pest management strategies . Beyond its application in neurobiology and ecology, this compound is also relevant in green chemistry. A 2022 study detailed an efficient and sustainable enzymatic synthesis method using an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) in water, achieving conversion rates over 99% . This environmentally friendly synthesis presents a viable alternative to traditional chemical processes for researchers focused on sustainable methodology . Applications & Research Areas: • Insect Olfaction Research: A key tool for studying the structure and function of the insect Or/Orco complex and screening for insect repellents or attractants . • Green Chemistry: A model compound for developing and optimizing enzymatic synthesis and biocatalysis in aqueous systems . • Chemical Ecology: Used to investigate the role of volatile organic compounds in insect-plant and insect-insect interactions . Disclaimer: This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes. Always refer to the Safety Data Sheet (SDS) and handle this chemical with appropriate personal protective equipment (PPE) following established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B093665 Phenethyl acetate CAS No. 103-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl acetate
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InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
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InChI Key

MDHYEMXUFSJLGV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OCCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID7044506
Record name 2-Phenylethyl acetate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour
Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name 2-Phenylethyl acetate
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Record name Phenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

238.00 to 239.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl acetate
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Solubility

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
Record name Phenethyl acetate
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Density

1.030-1.034
Record name Phenethyl acetate
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CAS No.

103-45-7
Record name 2-Phenylethyl acetate
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Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name Phenethyl acetate
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Record name PHENETHYL ACETATE
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Melting Point

-31.1 °C
Record name 2-Phenylethyl acetate
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Advanced Biosynthesis and Bioproduction Methodologies for Phenethyl Acetate

Enzymatic Synthesis Pathways of Phenethyl Acetate (B1210297)

The enzymatic production of phenethyl acetate primarily involves two key reaction types: transesterification and esterification, often catalyzed by lipases. More recently, acyltransferases have been explored as highly efficient biocatalysts for this transformation. These enzymatic methods provide an alternative to traditional chemical synthesis, which may involve harsh conditions and the use of heavy metal reagents. scirp.org

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are versatile enzymes widely used in organic synthesis to catalyze reactions such as esterification and transesterification in non-aqueous media. scirp.org Their high specificity and selectivity make them ideal for producing high-purity flavor esters like this compound. scirp.org The lipase (B570770) B from Candida antarctica (CALB), particularly in its immobilized form as Novozym® 435, is a frequently employed and effective biocatalyst for this purpose. scirp.orgscirp.orgnih.gov The synthesis can proceed via the esterification of phenethyl alcohol with an acid or, more commonly, through the transesterification of phenethyl alcohol with an acyl donor like ethyl acetate or vinyl acetate. mdpi.comnih.gov

The efficiency of lipase-catalyzed synthesis of this compound is highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing product yield and reaction rate. Key variables include temperature, enzyme loading, the choice of acyl donor, and the solvent system employed. scirp.orgnih.gov

Several studies have focused on optimizing these parameters. For instance, in a solvent-free system using Novozym® 435, a maximum molar conversion of 99.01% was achieved at a temperature of 54.03°C, with a 2-phenethyl alcohol concentration of 62.07 mM and a specific flow rate in a packed-bed reactor. mdpi.com Another study using Novozym® 435 predicted optimal conditions to be a reaction time of 79 minutes, a temperature of 57.8°C, and an enzyme amount of 122.5 mg, which resulted in an experimental yield of 85.4%. nih.gov Temperature has been identified as a particularly significant variable affecting the yield. nih.gov

The choice of acyl donor also plays a critical role. While various acyl donors can be used, vinyl acetate and acetic anhydride (B1165640) have been identified as optimal for the synthesis of this compound using Novozym 435, achieving maximum conversions of 98.44% and 99.12%, respectively. nih.gov Solvent selection is another important factor; n-hexane is a commonly used solvent system for this reaction. scirp.orgscirp.org However, solvent-free systems are gaining attention as they offer environmental and cost benefits, such as increased reactant concentrations and simplified downstream processing. mdpi.comresearchgate.net

Table 1: Optimization of Reaction Conditions for this compound Synthesis using Novozym® 435
ParameterOptimal Value/ConditionResulting Yield/ConversionReference
Temperature54.03 °C99.01% Molar Conversion mdpi.com
Temperature57.8 °C85.4% Yield nih.gov
Temperature60 °C61.49% Yield scirp.org
Enzyme Amount122.5 mg85.4% Yield nih.gov
Enzyme Amount40 mg/ml61.49% Yield scirp.org
Acyl DonorVinyl Acetate98.44% Conversion nih.gov
Acyl DonorAcetic Anhydride99.12% Conversion nih.gov
Solvent SystemSolvent-Free99.01% Molar Conversion mdpi.com
Solvent Systemn-Hexane61.49% Yield scirp.org

Immobilization is a key strategy for enhancing the industrial applicability of enzymes. mdpi.com Immobilized biocatalysts offer significant advantages, including ease of separation from the reaction mixture, improved stability under operational conditions, and the potential for continuous processing and reuse over multiple cycles. mdpi.comsemanticscholar.org For this compound synthesis, lipases are commonly immobilized on solid supports.

Novozym® 435, which consists of Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin, is the most widely cited immobilized enzyme for this purpose. mdpi.comnih.gov Its robustness and high activity have been demonstrated in various systems, including packed-bed reactors for continuous production. mdpi.com In one study, a packed-bed bioreactor with Novozym® 435 showed good stability for at least 72 hours without a significant loss of conversion. mdpi.com Another study demonstrated that Novozym® 435 could be reused for more than 20 cycles while retaining high conversion rates (97.62% with acetic anhydride and 96.52% with vinyl acetate). nih.gov

Other immobilization strategies have also been explored. For example, CALB has been immobilized on siliceous mesoporous cellular foams (MCF) functionalized with hydrophobic groups, showing promise for the transesterification of (rac)-1-phenylethanol. semanticscholar.org Covalently binding lipase onto magnetic nanoparticles coated with chitosan (B1678972) is another novel approach that has shown considerable activity and reusability. scirp.orgscirp.org

Understanding the kinetics of the enzymatic synthesis of this compound is essential for reactor design and process optimization. The lipase-catalyzed transesterification reaction to form this compound has been shown to follow a Ping-Pong Bi-Bi mechanism. nih.govum.es This mechanism involves the binding of the first substrate (the acyl donor) to the enzyme, followed by the release of the first product (an alcohol), forming an acyl-enzyme intermediate. The second substrate (phenethyl alcohol) then binds to this intermediate, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme. nih.gov

Kinetic studies have determined key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). In one study of the synthesis of 1-phenylethyl acetate, the Vmax was determined to be 0.118 and the Km was 0.105 mol/L. scirp.org Another kinetic study of 2-phenylethyl acetate synthesis proposed a pseudo-first-order model derived from the Ping-Pong Bi-Bi mechanism, which was validated with high correlation coefficients. um.esresearchgate.net These models confirm that the reaction rate is influenced by the concentrations of both the acyl donor and the alcohol. um.es

While lipases are effective, acyltransferases (EC 2.3.1.x) represent another class of enzymes with great potential for ester synthesis. A novel acyltransferase from Mycobacterium smegmatis (MsAcT) has been identified and characterized for its ability to catalyze transesterification reactions, including the synthesis of 2-phenethyl acetate, with high efficiency, notably in aqueous environments. nih.govrsc.org This is a significant advantage, as water is an ideal green solvent, but its presence often favors the reverse hydrolysis reaction when using lipases. nih.govrsc.org

The acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be a promiscuous and highly active enzyme for a variety of reactions, including transesterification and amidation, in both water and solvent media. researchgate.net A key feature of MsAcT is its ability to favor the synthesis reaction over the competing hydrolysis reaction, even in an aqueous medium. nih.govresearchgate.net This selectivity is attributed to the enzyme's three-dimensional structure, which features a strongly hydrophobic tunnel leading to the catalytic site. nih.gov This structural characteristic forms the mechanistic basis for its preference for the transesterification pathway. nih.gov

Acyltransferase-Mediated Biocatalysis for this compound Formation

Selectivity Enhancement in Aqueous Systems for this compound Synthesis

The synthesis of esters like this compound in aqueous systems presents a significant challenge due to the competing hydrolysis reaction, which is thermodynamically favored in the presence of water. rsc.org However, water is an ideal green solvent, prompting research into strategies to enhance the selectivity of biocatalysts for transesterification over hydrolysis. A notable advancement in this area involves the use of acyltransferases.

A novel approach utilized an acyltransferase from Mycobacterium smegmatis (MsAcT) for the synthesis of this compound in water. rsc.orgnih.gov Researchers discovered that the immobilization of MsAcT within a tetramethoxysilane (B109134) gel network significantly enhanced its selectivity. The immobilization process increased the selectivity for the transesterification reaction over the hydrolysis reaction by a factor of 6.33. rsc.orgnih.gov This enhancement is attributed to changes in the microenvironment surrounding the enzyme upon immobilization. nih.gov

To optimize the synthesis process, various acyl donors were tested. The highest conversion rate of 2-phenylethyl alcohol was achieved with vinyl acetate. nih.gov Under optimal conditions—using vinyl acetate as the acyl donor at a 2:1 molar ratio to 2-phenylethyl alcohol, in a system with 80% (w/w) water content, at 40°C for 30 minutes—a conversion rate of 99.17% was achieved. rsc.orgnih.gov Furthermore, the immobilized MsAcT demonstrated good reusability, maintaining its efficacy for up to 10 batches. rsc.orgnih.gov This methodology represents a promising green process for the production of this compound. rsc.org

Interactive Data Table: Effect of Water Content and Acyl Donor on this compound Synthesis

Acyl Donor Water Content (% w/w) Conversion Rate of 2-Phenylethyl Alcohol (%)
Vinyl Acetate 80 99.17 ± 0.6
Acetic Anhydride 80 50.63 ± 0.58
Ethyl Acetate 80 Data Not Specified

Data sourced from a study on immobilized MsAcT in aqueous systems. nih.gov

Enantioselective Synthesis and Kinetic Resolution of this compound Precursors

Chirality is a critical aspect in the fragrance industry, as different enantiomers of a compound can possess distinct sensory properties. The enzymatic kinetic resolution of racemic alcohols is a widely used method to obtain enantiomerically pure compounds that serve as precursors to chiral esters like 1-phenylethyl acetate. scirp.orgnih.gov This process relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically a lipase. researchgate.net

The kinetic resolution of racemic 1-phenylethanol (B42297) is a common route to produce enantiopure (R)-1-phenylethyl acetate. scirp.orgresearchgate.net Various lipases have been investigated for this purpose, with Novozym 435, an immobilized lipase B from Candida antarctica, often demonstrating superior performance. scirp.org In one study, Novozym 435 showed significantly higher reactivity in the transesterification of 1-phenylethanol compared to porcine pancreatic lipase and free Candida antarctica lipase B, achieving a yield of 38.06%. scirp.org

The choice of acyl donor is crucial for the success of the kinetic resolution. Vinyl acetate is frequently identified as an optimal acyl donor due to its high reactivity. scirp.orgnih.gov Research has systematically evaluated various parameters to optimize the process. For the synthesis of 1-phenylethyl acetate using Novozym 435 in a n-hexane solvent system, the optimal conditions were determined to be a reaction temperature of 60°C, a lipase concentration of 40 mg/ml, a 1-phenylethanol concentration of 100 mmol/L, and a vinyl acetate concentration of 500 mmol/L. scirp.org Under these conditions, a yield of 61.49% was achieved after 24 hours. scirp.org The immobilized enzyme also showed good reusability, maintaining stable yields above 40% after being recycled four times. scirp.org

Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. researchgate.net This has been successfully applied to 1-phenylethanol, combining a lipase like Novozym 435 with a racemization agent, such as a niobium salt, to produce (R)-1-phenylethyl acetate with high conversion and enantiomeric excess. scielo.br

Interactive Data Table: Comparison of Lipases for Kinetic Resolution of 1-Phenylethanol

Lipase Catalyst Form Yield of 1-Phenylethyl Acetate (%)
Novozym 435 Immobilized 38.06
Candida antarctica lipase B Free Lower than Novozym 435
Porcine Pancreatic Lipase Free Lower than Novozym 435
No Catalyst - 0.23

Data from a comparative study of different lipases in the transesterification of 1-phenylethanol. scirp.org

Reactor Design and Process Optimization for Continuous this compound Production

For industrial-scale production, continuous processes offer significant advantages over batch reactors, including reduced costs, improved safety, and consistent product quality. mdpi.comnih.gov The design and optimization of bioreactor systems are critical for the efficient continuous synthesis of this compound.

Packed-bed bioreactors (PBBRs) are particularly well-suited for continuous processes using immobilized enzymes. mdpi.comresearchgate.net In these systems, the immobilized enzyme is packed into a column, and the substrate solution flows through it. researchgate.netbioreactorsciences.com This configuration allows for strict control over residence time, which is beneficial for achieving high conversion and selectivity. mdpi.comresearchgate.net

A study on the continuous synthesis of 2-phenylethyl acetate utilized a packed-bed reactor with Novozym 435. mdpi.com The process involved the transesterification of 2-phenethyl alcohol with ethyl acetate in a solvent-free system. mdpi.comresearchgate.net Using a Box-Behnken experimental design, researchers optimized key parameters, including substrate concentration, flow rate, and temperature. mdpi.comresearchgate.net The results showed that the 2-phenethyl alcohol concentration and the flow rate were the most significant factors affecting the molar conversion. mdpi.com The maximum molar conversion of 99.01% was achieved under optimized conditions: a 2-phenethyl alcohol concentration of 62.07 mM, a flow rate of 2.75 mL/min, and a temperature of 54.03°C. mdpi.comresearchgate.net The packed-bed bioreactor demonstrated excellent operational stability, maintaining a high conversion rate for at least 72 hours. mdpi.comresearchgate.net

The use of solvent-free systems in biocatalysis is a green chemistry approach that offers several benefits. mdpi.com By using one of the reactants as the solvent, these systems increase reactant concentrations, which can lead to higher volumetric productivity. mdpi.comresearchgate.net They also simplify downstream processing by eliminating the need for solvent removal, reduce costs, and enhance safety. mdpi.comresearchgate.net

In the context of this compound synthesis, a solvent-free system was successfully employed in a continuous packed-bed reactor. mdpi.com Ethyl acetate served as both the acyl donor and the reaction medium for the transesterification of 2-phenethyl alcohol catalyzed by Novozym 435. mdpi.com This approach not only proved to be highly efficient, achieving near-quantitative conversion, but also highlighted the potential for environmentally friendly production of natural flavor compounds. mdpi.com The stability of the enzyme in the continuous system was notable, as the by-product, ethanol (B145695), did not accumulate in the reactor, a common issue in batch systems. mdpi.com After three days of continuous operation, the molar conversion remained high at 94%. mdpi.com

Interactive Data Table: Optimal Conditions for Continuous this compound Production in a Packed-Bed Bioreactor

Parameter Optimal Value
2-Phenethyl Alcohol Concentration 62.07 mM
Flow Rate 2.75 mL/min
Temperature 54.03 °C
Resulting Molar Conversion 99.01 ± 0.09%

Data from a study optimizing continuous synthesis in a solvent-free packed-bed reactor. mdpi.comresearchgate.net

Microbial Fermentation and Metabolic Engineering for this compound Production

Microbial fermentation offers an alternative route for producing "natural" flavor compounds, which are in high demand. Various yeast species have been identified and engineered for their ability to produce this compound through the biotransformation of precursors like L-phenylalanine.

Different yeast species exhibit varying capacities for producing this compound, which is formed by the transfer of an acetyl group from acetyl-CoA to 2-phenylethanol (B73330) via an alcohol acetyltransferase. ymdb.ca

Saccharomyces cerevisiae : As the conventional brewer's and baker's yeast, S. cerevisiae is a well-studied organism for flavor production. ymdb.ca It can produce this compound as a byproduct of phenylalanine metabolism. ymdb.ca Genetic studies have identified specific genes, such as TOR1 and FAS2, that influence the production levels of this ester. sciencedaily.com By manipulating these genes, it is possible to enhance the synthesis of this compound. sciencedaily.com For instance, certain THA-resistant mutants of sake-yeast (S. cerevisiae) have been shown to produce about four times more β-phenethyl alcohol and β-phenethyl acetate compared to wild-type strains during sake brewing. jst.go.jp

Kluyveromyces marxianus : This yeast is recognized as a "generally recognized as safe" (GRAS) strain and has shown potential for the bioproduction of 2-phenylethanol and 2-phenethyl acetate from L-phenylalanine. nih.govresearchgate.net Studies have explored its use in solid-state fermentation (SSF) of sugarcane bagasse as a sustainable production method. nih.gov Research has indicated that operational parameters like air supply, temperature, and initial moisture content significantly affect the product yield. nih.gov Fed-batch strategies have been shown to improve production, reaching up to 18.4 mg of combined products per gram of residue. nih.gov However, high concentrations of the precursor, L-phenylalanine, can exert cytotoxic effects on K. marxianus, impacting its metabolism and aroma production. oup.com The enhanced production of 2-phenethyl acetate in this yeast may serve as a detoxification mechanism. oup.com

Hanseniaspora vineae : This non-conventional yeast is a prolific producer of 2-phenylethyl acetate. ajevonline.orgmdpi.com Studies have shown that H. vineae can produce significantly higher amounts of this ester compared to Saccharomyces species, with concentrations being 10 to 20 times greater after 12 days of fermentation. mdpi.com The enhanced production is linked to a higher copy number of genes involved in the biosynthesis of aromatic alcohols, such as ARO8, ARO9, and ARO10. mdpi.com Co-fermentation of H. vineae with S. cerevisiae has been explored as a strategy to modulate the final concentration of 2-phenylethyl acetate in beverages like wine and beer. ajevonline.orgbohrium.comfmach.it By immobilizing H. vineae cells and removing them at specific time points during fermentation, followed by inoculation with S. cerevisiae, it is possible to control the final aroma profile. ajevonline.org This synergistic interaction in mixed cultures can lead to a significant increase in 2-phenylethyl acetate concentration, far exceeding the sum of what each yeast would produce in a pure culture. bohrium.com

Interactive Data Table: Comparative Production of this compound by Different Yeast Genera

Yeast Genus Key Characteristics for this compound Production
Saccharomyces Well-understood genetics; production can be enhanced through metabolic engineering (e.g., targeting TOR1, FAS2 genes). ymdb.casciencedaily.com
Kluyveromyces GRAS status; capable of biotransformation of L-phenylalanine in solid-state fermentation. nih.govresearchgate.net
Hanseniaspora Strong natural producer of 2-phenylethyl acetate; high expression of aromatic alcohol biosynthesis genes. mdpi.com

Yeast-Based Production Systems of this compound (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus, Hanseniaspora vineae)

L-Phenylalanine Bioconversion via Ehrlich Pathway for this compound

The Ehrlich pathway is a key metabolic route in yeasts, such as Saccharomyces cerevisiae, for the conversion of amino acids into fusel alcohols, which are precursors for a variety of esters, including this compound. yeastgenome.orgresearchgate.net This catabolic pathway facilitates the transformation of L-phenylalanine into 2-phenylethanol (2-PE), the direct precursor to this compound. researchgate.netnih.gov

The bioconversion process through the Ehrlich pathway involves a series of enzymatic reactions:

Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, encoded by genes such as ARO8 and ARO9. researchgate.net

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by the enzyme phenylpyruvate decarboxylase, encoded by the ARO10 gene. researchgate.net

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases (encoded by genes like ADH1-5). researchgate.net

Once 2-phenylethanol is synthesized, it can be esterified to produce this compound. yeastgenome.org This final step is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to 2-phenylethanol. ymdb.ca The most efficient route for the bioproduction of this compound is through the bioconversion of L-phenylalanine via this pathway. nih.gov

Genetic Engineering for Enhanced this compound Production

To improve the efficiency of this compound biosynthesis, researchers have turned to genetic engineering techniques. These strategies aim to optimize the metabolic pathways involved, increase the availability of precursors, and enhance the activity of key enzymes.

Quantitative Trait Loci (QTL) mapping is a powerful genetic tool used to identify specific genomic regions that are associated with variations in a particular trait, in this case, the production of volatile compounds like this compound. micropublication.orgnih.gov By analyzing the genetic makeup and corresponding aroma profiles of a population of yeast segregants, researchers can pinpoint the loci containing genes that influence the final concentration of these desirable flavor compounds. nih.govwikipedia.org

Studies have successfully identified multiple QTLs across the yeast genome that are linked to the formation of a wide array of volatile secondary metabolites, including esters, higher alcohols, and fatty acids. micropublication.orgnih.gov This approach has proven valuable for understanding the complex genetic basis of aroma production in fermented beverages and provides a roadmap for targeted genetic modifications to enhance specific flavor profiles. nih.gov

Several key genes have been identified as having a significant impact on the biosynthesis of this compound in yeast.

FAS2 : The FAS2 gene is a component of the fatty acid synthase (FAS) complex, which is responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. researchgate.netmdpi.com The availability of acetyl-CoA is a critical factor in the final esterification step of this compound synthesis, where an acetyl group is transferred to 2-phenylethanol. micropublication.org Allelic variations in FAS2 have been shown to be responsible for increased production of phenylethyl acetate, likely by influencing the pool of precursors for ester formation. nih.gov Overexpression of genes related to fatty acid synthesis can impact the production of flavor-active esters. bohrium.com

ATF1 and ATF2 : These genes encode for alcohol acetyltransferases, the enzymes directly responsible for the synthesis of acetate esters, including this compound. ymdb.ca ATF1 and ATF2 catalyze the transfer of an acetyl group from acetyl-CoA to a higher alcohol, in this case, 2-phenylethanol. ymdb.canih.gov Overexpression of ATF1 has been shown to significantly increase the production of this compound. nih.govbasicmedicalkey.com While both genes contribute to ester formation, Atf1p appears to play a more significant role than Atf2p in the production of a broad range of volatile esters. The deletion of both ATF1 and ATF2 results in a strain that cannot produce isoamyl acetate, highlighting their collective importance in acetate ester synthesis.

GeneFunctionImpact on this compound Production
TOR1Regulates cell growth in response to nutrient availability.Indirectly influences production by sensing amino acid precursors. nih.govnih.gov
FAS2Component of the fatty acid synthase complex.Affects the availability of acetyl-CoA for esterification. nih.gov
ATF1Encodes alcohol acetyltransferase I.Directly catalyzes the formation of this compound. ymdb.ca
ATF2Encodes alcohol acetyltransferase II.Contributes to this compound formation, but to a lesser extent than ATF1.

Building on the knowledge of key genes and metabolic pathways, researchers have developed various yeast strains with the capacity for high-yield accumulation of this compound. A common strategy involves the overexpression of alcohol acetyltransferase genes, such as ATF1, in strains that are already efficient producers of 2-phenylethanol. nih.gov This approach effectively channels the precursor, 2-phenylethanol, towards the final ester product.

Another approach to strain development involves selecting for mutants that overproduce the necessary amino acid precursors. For instance, by using amino acid analogues like fluoro-dl-phenylalanine in the growth media, it is possible to select for yeast mutants that have lost their ability to regulate L-phenylalanine biosynthesis through feedback inhibition. This leads to an overproduction of L-phenylalanine, which can then be converted to higher levels of 2-phenylethanol and subsequently this compound. Interspecific hybridization of yeast strains has also been explored as a method to combine desirable traits and enhance the production of aroma compounds.

Bacterial Production Systems for this compound (e.g., Escherichia coli)

While yeast is a natural producer of this compound, the bacterium Escherichia coli has emerged as a promising alternative host for its production due to its well-characterized genetics and rapid growth. wikipedia.orgresearchgate.net Metabolic engineering strategies have been successfully employed to construct biosynthetic pathways for this compound in E. coli.

A typical engineered pathway in E. coli for the production of this compound from L-phenylalanine involves four key enzymatic steps:

Transamination: An aminotransferase (e.g., from S. cerevisiae, encoded by ARO8) converts L-phenylalanine to phenylpyruvate. wikipedia.orgresearchgate.net

Decarboxylation: A 2-keto acid decarboxylase (KDC) decarboxylates phenylpyruvate to phenylacetaldehyde. wikipedia.orgresearchgate.net

Reduction: An aldehyde reductase (e.g., the native E. coli YjgB) reduces phenylacetaldehyde to 2-phenylethanol. wikipedia.orgresearchgate.net

Esterification: An alcohol acetyltransferase (e.g., S. cerevisiae ATF1) esterifies 2-phenylethanol to this compound. wikipedia.orgresearchgate.net

Using such an engineered strain, co-production of 268 mg/L of this compound and 277 mg/L of 2-phenylethanol has been achieved in shake flask cultivations with the addition of L-phenylalanine. wikipedia.orgresearchgate.net

A significant advancement in the microbial production of this compound is the development of strains capable of de novo biosynthesis from simple, renewable feedstocks like glucose. This approach eliminates the need for the more expensive precursor, L-phenylalanine, making the process more economically viable. mdpi.com

In E. coli, this has been achieved by engineering the upstream metabolic pathways to increase the production of phenylpyruvate, the key intermediate. This involves overexpressing feedback-resistant versions of enzymes in the shikimate pathway, such as 3-deoxy-d-arabinoheptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and chorismate mutase/prephenate dehydratase (encoded by pheAfbr). The increased intracellular pool of phenylpyruvate is then channeled through the downstream pathway (decarboxylation, reduction, and esterification) to produce this compound.

Engineered E. coli strains have been developed that can produce up to 687 mg/L of this compound directly from glucose. This demonstrates the potential of using metabolically engineered bacteria for the sustainable and cost-effective production of valuable aroma compounds.

Engineered E. coli Strains for this compound Production
Strain/Engineering StrategyCarbon SourceKey Genes ExpressedProduct Titer
L-phenylalanine bioconversionL-phenylalanineARO8, KDC, YjgB, ATF1268 mg/L this compound wikipedia.orgresearchgate.net
De novo biosynthesisGlucosearoGfbr, pheAfbr, kdc, yjgB, atf1687 mg/L this compound
Pathway Engineering for Precursor and Product Accumulation

The microbial synthesis of this compound is a multi-step process that relies on the efficient conversion of central metabolites into the final product. Metabolic engineering strategies have been instrumental in optimizing this pathway, focusing on both the overproduction of essential precursors and the enhancement of the final esterification step. A key precursor, 2-phenylethanol (2-PE), is synthesized from glucose via the shikimate pathway to L-phenylalanine and subsequently through the Ehrlich pathway.

Research has demonstrated the successful engineering of Escherichia coli for the de novo biosynthesis of this compound from glucose. A primary strategy involves increasing the metabolic flux towards phenylpyruvate, a critical intermediate. This has been achieved by overexpressing feedback-resistant versions of key rate-limiting enzymes in the L-phenylalanine pathway. Specifically, the overexpression of a deregulated 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and a bifunctional chorismate mutase/prephenate dehydratase (encoded by pheAfbr) has been shown to significantly boost the production of phenylpyruvate.

Once phenylpyruvate is accumulated, the pathway is extended to produce 2-PE. This involves the heterologous expression of a decarboxylase and the overexpression of a reductase. For instance, introducing a keto acid decarboxylase (kdc) and overexpressing a reductase (yjgB) facilitates the conversion of phenylpyruvate to 2-PE. To further channel metabolites towards this pathway, strategies include the heterologous expression of an aminotransferase (aro8) to redirect L-phenylalanine to phenylpyruvate, which has led to 2-PE titers of 1016 mg/L.

The final and crucial step is the esterification of 2-PE with acetyl-CoA to form this compound. This is accomplished by introducing a suitable alcohol acetyltransferase (AAT). The AAT enzyme from Saccharomyces cerevisiae, encoded by the Atf1 gene, is widely used as it can efficiently esterify a variety of alcohols, including 2-PE. By overexpressing Atf1 in an engineered E. coli strain already optimized for 2-PE production, researchers have successfully demonstrated the complete biosynthesis of this compound from glucose, achieving titers of 687 mg/L.

Table 1: Metabolic Engineering Strategies in E. coli for this compound Production from Glucose
Engineered StrainKey Genetic ModificationsIntermediate/ProductTiter Achieved (mg/L)
DG01Overexpression of aroGfbr, pheAfbr; Heterologous expression of kdc; Overexpression of yjgB2-Phenylethanol (2-PE)578
DG02Same as DG01 + Heterologous expression of aro82-Phenylethanol (2-PE)1016
DG03Same as DG02 + Overexpression of Atf1This compound (2-PEAc)687

Coupled Fermentation and Biotransformation Approaches for this compound

A highly effective strategy for producing this compound involves decoupling the cell growth and precursor synthesis phase from the product formation phase. This "coupled fermentation and biotransformation" approach mitigates issues of product toxicity, which can inhibit microbial growth and pathway efficiency. In this two-stage process, a microorganism is first cultivated under optimal conditions to produce a key precursor, which is then converted to the final product in a subsequent biotransformation step using whole cells as biocatalysts.

This methodology has been successfully applied to produce this compound from renewable feedstocks like glucose or glycerol. In the first stage, an engineered E. coli strain optimized for L-phenylalanine production is fermented. Once a sufficient concentration of L-phenylalanine is achieved in the fermentation broth, the biotransformation stage is initiated.

In the second stage, a different engineered strain, designed specifically for the conversion of L-phenylalanine to this compound, is introduced. This strain expresses a cascade of enzymes required for the conversion. This whole-cell biocatalyst performs a multi-enzyme cascade reaction, converting the biosynthesized L-phenylalanine into this compound. To overcome the low aqueous solubility of the product and to reduce its toxicity to the cells, the biotransformation is often conducted in a two-phase system, where an organic solvent is used to extract this compound from the aqueous phase in situ. Using this coupled approach, researchers have reported the production of 10.4 g/L of this compound from glucose.

Table 2: Production of this compound via Coupled Fermentation and Biotransformation
Renewable FeedstockFermentation Product (Precursor)Biotransformation ProductFinal Titer (g/L)
GlucoseL-PhenylalanineThis compound10.4
GlycerolL-PhenylalanineThis compoundNot specified, but used as feedstock

Utilization of Agro-Industrial Residues as Sustainable Feedstock for this compound Production

The economic viability of microbial fermentation processes is heavily dependent on the cost of the substrate. Utilizing low-cost, renewable, and abundant agro-industrial residues as feedstock presents a sustainable and cost-effective alternative to refined sugars like glucose. nih.gov These residues are rich in carbohydrates and other essential nutrients that can support microbial growth and product synthesis. nih.gov The production of 2-phenylethanol (2-PE), the direct precursor for this compound, has been extensively studied using various agricultural byproducts. nih.gov

Sugarcane and sugar beet molasses, byproducts of the sugar industry, are excellent carbon sources for fermentation. nih.govnih.gov They have been successfully used to produce 2-PE by various yeasts and engineered bacteria. For instance, engineered Bacillus licheniformis has produced up to 5.16 g/L of 2-PE in fed-batch fermentation using molasses as the carbon source. nih.gov Similarly, the yeast Kluyveromyces marxianus has been shown to produce 2-PE from sugar beet molasses. nih.gov

Table 3: Production of 2-Phenylethanol (2-PE) and this compound from Agro-Industrial Residues
Agro-Industrial ResidueMicroorganismProduct(s)Reported Titer/Yield
Sugar Beet MolassesKluyveromyces marxianus2-PE0.89 g/L
Sugarcane MolassesEngineered Bacillus licheniformis2-PE5.16 g/L
Sugarcane BagasseKluyveromyces marxianus2-PE + this compound17 mg/g of bagasse
Apple PomaceKluyveromyces marxianus2-PE1.60 g/L

Ecological and Biological Roles of Phenethyl Acetate in Interspecies Communication

Insect Chemoreception and Olfactory System Interactions with Phenethyl Acetate (B1210297)

The insect olfactory system is a sophisticated sensory modality crucial for survival, guiding behaviors such as foraging, mating, and oviposition. researchgate.netresearchgate.net This system detects and discriminates a vast array of volatile organic compounds through odorant receptors (ORs). researchgate.netresearchgate.net These ORs are distinct from their mammalian counterparts and function as heteromeric ion channels, requiring a partnership with the universally conserved odorant receptor co-receptor, known as Orco. researchgate.netnih.gov Phenethyl acetate, a volatile compound found in the fermentation byproducts of acetic acid bacteria, has been identified as a key signaling molecule that directly interacts with this Or/Orco complex. mdpi.commdpi.com

This compound as an Agonist of Insect Odorant Receptor Co-receptor (Orco)

Research has demonstrated that this compound functions as an agonist of Orco. mdpi.comnih.gov Studies using the Drosophila melanogaster model system have shown that this compound elicits a response in various Or/Orco complexes, including Or1a/Orco, Or24a/Orco, and Or35a/Orco. mdpi.comresearchgate.net This activation is concentration-dependent, reversible, and voltage-independent. mdpi.comnih.gov Crucially, this compound also activates Orco receptors when they are expressed alone as homomers, indicating a direct interaction with the Orco subunit, independent of the specific odorant-binding OR. mdpi.comresearchgate.net This direct agonism of the highly conserved Orco subunit is a key finding in understanding the compound's broad impact on insect olfaction. mdpi.comresearchgate.net

The activation of the Orco-containing receptor complex by this compound has been elucidated through a combination of electrophysiological, computational, and molecular biology techniques.

The functional effects of this compound on insect odorant receptors have been extensively characterized using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes. researchgate.netmdpi.com These oocytes were engineered to express either specific Drosophila Or/Orco heteromeric complexes or Orco homomers. researchgate.net

Electrophysiological recordings, typically performed at a holding potential of -80 mV, revealed that applying this compound induced inward currents in a concentration-dependent manner in oocytes expressing Orco. mdpi.comresearchgate.net For instance, a comparative analysis showed that 10 µM of this compound consistently activated Or1a/Orco, Or24a/Orco, Or35a/Orco, and Orco homomeric receptors. researchgate.net In contrast, octanol, a well-characterized Drosophila odorant, activated the Or/Orco complexes but failed to activate the Orco homomer, highlighting the specific agonistic action of this compound on the Orco subunit itself. mdpi.comresearchgate.net

Table 1: Comparative Electrophysiological Response of Various Receptor Complexes to this compound and Octanol. researchgate.net
Receptor ComplexTest CompoundConcentrationObserved Response
Or1a/OrcoThis compound10 µMActivation (Inward Current)
Or1a/OrcoOctanol30 µMActivation (Inward Current)
Or24a/OrcoThis compound10 µMActivation (Inward Current)
Or24a/OrcoOctanol10 µMActivation (Inward Current)
Or35a/OrcoThis compound10 µMActivation (Inward Current)
Or35a/OrcoOctanol10 µMActivation (Inward Current)
Orco HomotetramerThis compound10 µMActivation (Inward Current)
Orco HomotetramerOctanol10 µMNo Activation

To visualize the interaction at an atomic level, molecular docking simulations were conducted. mdpi.com These computational studies aimed to identify the potential binding site of this compound on the Orco protein. mdpi.comnih.gov The simulations revealed that this compound binds within a highly conserved region of the Orco subunit. researchgate.netmdpi.com The predicted binding pocket is located within the extracellular domain of the protein, suggesting it is accessible to environmental odorants. mdpi.com The docking model specifically highlighted the chemical interactions between this compound and key amino acid residues, providing a structural hypothesis for the observed agonistic activity. researchgate.net

To experimentally validate the predictions from molecular docking, site-directed mutagenesis was employed. mdpi.comnih.gov Based on the docking models, two residues, Tryptophan 146 (W146) and Glutamic Acid 153 (E153), were identified as potentially critical for the interaction. mdpi.com

Point mutations were introduced to change these residues to Alanine (W146A and E153A) in the Orco protein. mdpi.com The functional response of these mutant receptors to this compound was then measured using TEVC. mdpi.com The results showed that both single mutants and a double-mutant receptor (W146A + E153A) exhibited a significantly reduced activation in response to this compound when compared to the wild-type receptor. mdpi.comresearchgate.net This was quantified by a dramatic increase in the EC₅₀ value, which represents the concentration required to elicit a half-maximal response. mdpi.com This drastic reduction in sensitivity provides strong molecular evidence that W146 and E153 are key residues for this compound binding and the subsequent activation of the Orco receptor. mdpi.com

Table 2: Effect of Site-Directed Mutagenesis on this compound Sensitivity in Orco Homomers. mdpi.com
Orco Receptor VariantEC₅₀ Value (µM)Change in Sensitivity
Wild-Type0.4 ± 0.2Baseline
W146A Mutant17.9 ± 2.1Drastic Reduction
E153A Mutant12.8 ± 1.9Drastic Reduction

The findings regarding the interaction between this compound and Orco in Drosophila melanogaster have broader implications for the class Insecta. researchgate.net The Orco protein is highly conserved across diverse insect taxa, playing a fundamental role in olfaction for most insects. nih.govmdpi.comresearchgate.net The binding site for this compound is located within this conserved domain, suggesting that its function as an Orco agonist is not limited to a single species. researchgate.netmdpi.com This conserved mechanism implies that this compound can influence the olfactory-driven behaviors of a wide range of insects, a fact that has potential applications in developing broad-spectrum or species-specific pest management strategies. researchgate.netmdpi.com The ability of Orco proteins from different species to form functional channels further supports the idea that this interaction is of wide functional relevance. nih.gov

Molecular Mechanisms of Orco Activation by this compound

Behavioral Responses of Insects to this compound

As a volatile organic compound (VOC), this compound elicits a range of behavioral responses in insects, influencing critical aspects of their life cycle. mdpi.comresearchgate.net These behaviors are fundamental to their survival and reproduction, and understanding them has practical applications in agriculture and pest management.

This compound is a key volatile compound that guides certain herbivorous insects, such as some fruit flies and beetles, in locating their host plants for feeding and oviposition. mdpi.comresearchgate.netresearchgate.net The compound is a component of the aroma profile of various fruits and flowers, signaling a suitable food source or a place to lay eggs. mdpi.comresearchgate.net For instance, the olive fruit fly (Bactrocera oleae) is attracted to this compound, which is associated with olive fruit volatiles. mdpi.com Similarly, it is a known attractant for the parasitic wasp Diachasmimorpha longicaudata, which seeks out fruit fly larvae to parasitize. academie-sciences.frresearchgate.net The ability of insects to detect this compound is mediated by their highly sensitive olfactory systems, which can perceive this compound even at low concentrations. mdpi.com

This compound also plays a role in the mating and aggregation behaviors of several insect species. mdpi.comresearchgate.net It can act as a component of a pheromone blend, signaling the presence of a potential mate or a suitable aggregation site. For example, in the milkweed bug Neacoryphus bicrucis, this compound is a component of the male-produced pheromone that attracts both sexes. researchgate.netscialert.net Research on the western boxelder bug, Boisea rubrolineata, has shown its attraction to this compound in conjunction with other host-tree semiochemicals, which likely contributes to their well-known aggregation behaviors. researchgate.net

Functioning as a semiochemical, this compound can act as either a kairomone or a pheromone component, depending on the context and the species involved. mdpi.comresearchgate.net A kairomone is a chemical emitted by one species that benefits a receiving species, while a pheromone mediates interactions between individuals of the same species.

As a kairomone, this compound released from a host plant can guide an herbivorous insect to its food source. entomoljournal.com It also functions as a kairomone for parasitoid wasps, such as Diachasmimorpha longicaudata, by indicating the presence of their hosts (fruit fly larvae). researchgate.netacademie-sciences.fr

As a pheromone component, it is involved in the chemical communication systems of various insects, often related to mating or aggregation. mdpi.comresearchgate.net For example, it is part of the alarm pheromone in the venom of the yellow-legged hornet, Vespa velutina nigrithorax, which can elicit defensive behaviors in nestmates. academie-sciences.fr In the milkweed bug, Neacoryphus bicrucis, it is part of a pheromone blend that facilitates the coming together of males and females. researchgate.netscialert.net

The well-documented role of this compound as an insect attractant has significant implications for pest management. mdpi.comannualreviews.org It can be incorporated into lures for monitoring and mass trapping of pest species. mdpi.comacademie-sciences.fr For instance, traps baited with this compound, often in combination with other compounds, are used to attract and control populations of fruit flies like the olive fruit fly (Bactrocera oleae). mdpi.com A mixture of phenethyl propanoate and eugenol (B1671780) is attractive to the Japanese beetle. annualreviews.org The development of such semiochemical-based tools offers a more targeted and environmentally friendly alternative to broad-spectrum insecticides. researchgate.netresearchgate.net

Furthermore, understanding the molecular interactions between this compound and insect olfactory receptors opens the door to designing compounds that could disrupt olfactory-driven behaviors. mdpi.com By creating molecules that block or overstimulate these receptors, it may be possible to interfere with host-seeking and mating, thereby controlling pest populations. mdpi.com

Occurrence and Function of this compound in Diverse Biological Systems

This compound is not only significant in insect communication but is also a widespread component of the natural world, particularly in the scents of plants.

Presence in Plant Volatiles and Contribution to Aroma Profiles (e.g., fruits, flowers)

This compound is a common volatile organic compound found in a wide variety of plants, where it contributes significantly to their characteristic aroma profiles. mdpi.comresearchgate.net Its scent is often described as floral, honey-like, and rosy. mdpi.commdpi.com This compound is a key component in the fragrance of numerous flowers, including roses (Rosa chinensis), daffodils (Narcissus tazetta), and certain orchids. frontiersin.orgfrontiersin.org In roses, for example, this compound is one of the esters with the highest content, providing distinct floral and rose notes. frontiersin.org It is also a major volatile in the floral scents of some orchid hybrids like Vanda Mimi Palmer. frontiersin.org

In addition to flowers, this compound is present in the aroma of many fruits. It has been identified in apples, bananas, pears, and jujubes. mdpi.comresearchgate.netmdpi.com In the production of jujube vinegar, this compound is one of the prominent aromatic compounds, contributing to the final product's flavor profile. mdpi.com Its presence in ripe fruit signals a food source to frugivorous animals, including insects, thereby playing a role in seed dispersal. The compound's pleasant aroma also makes it a valuable ingredient in the food and fragrance industries.

Table 1: Examples of Insects Responding to this compound

Insect Species Order Family Type of Response Role of this compound
Bactrocera oleae (Olive fruit fly) Diptera Tephritidae Attraction Kairomone (Host cue)
Diachasmimorpha longicaudata Hymenoptera Braconidae Attraction Kairomone (Host cue)
Neacoryphus bicrucis (Milkweed bug) Hemiptera Lygaeidae Attraction Pheromone component
Vespa velutina nigrithorax Hymenoptera Vespidae Alarm Alarm pheromone component
Boisea rubrolineata (Western boxelder bug) Hemiptera Rhopalidae Attraction Aggregation cue
Carpophilus davidsoni Coleoptera Nitidulidae Attraction Yeast volatile attractant

Data sourced from multiple studies. mdpi.comacademie-sciences.frresearchgate.netscialert.netresearchgate.netgoogle.com

Table 2: Plants in Which this compound is a Key Aroma Component

Plant Species Common Name Plant Part Aroma Description
Rosa chinensis Chinese Rose Flower Floral, rose
Narcissus tazetta Daffodil Flower Floral
Vanda Mimi Palmer Orchid Hybrid Flower Floral
Malus domestica Apple Fruit Fruity, floral
Musa spp. Banana Fruit Fruity, floral
Pyrus spp. Pear Fruit, Flower Fruity, floral
Ziziphus jujuba Jujube Fruit Floral, honey

Data sourced from multiple studies. mdpi.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com

Metabolite in Microbial Fermentation Byproducts (e.g., acetic acid bacteria, Saccharomyces cerevisiae)

This compound is a significant volatile compound produced during microbial fermentation, contributing characteristic aromas to various fermented foods and beverages. ebi.ac.ukscientificlabs.comchemicalbook.com It is principally formed through the metabolic activities of yeasts, particularly Saccharomyces cerevisiae, and certain bacteria, such as acetic acid bacteria. nih.govresearchgate.netmdpi.com

In yeast, this compound is synthesized from its precursor, 2-phenylethanol (B73330), through the action of alcohol acetyltransferases (AATases). google.com The production of 2-phenylethanol itself is a product of the Ehrlich pathway, where L-phenylalanine is converted to this alcohol. researchgate.net Different yeast species and even different strains within the same species exhibit varying capacities for producing this compound. For instance, Saccharomyces uvarum has been shown to be more proficient at producing 2-phenylethyl acetate from phenylalanine compared to Saccharomyces kudriavzevii, which tends to produce more 2-phenylethanol. ebi.ac.uk Co-fermentation of different yeast species, such as Hanseniaspora vineae and Saccharomyces cerevisiae, can synergistically enhance the production of this compound, resulting in a significant increase in its concentration in the final product. researchgate.netresearchgate.net This synergistic effect is attributed to the ability of Hanseniaspora vineae to efficiently convert the 2-phenylethanol produced by Saccharomyces cerevisiae into this compound. researchgate.net The use of mixed cultures, such as Hanseniaspora osmophila and Saccharomyces cerevisiae, has been demonstrated to increase this compound levels in wine by three to nine times compared to pure cultures of S. cerevisiae. nih.gov

Acetic acid bacteria also play a role in the formation of this compound, particularly in environments where both ethanol (B145695) and acetic acid are present, such as in vinegar production. mdpi.com These bacteria can facilitate the esterification of 2-phenylethanol with acetic acid to form this compound. mdpi.com The concentration of this compound has been observed to increase during the fermentation of apple vinegar. nih.gov In the production of Zhenjiang aromatic vinegar, the use of a thermotolerant Acetobacter pasteurianus strain led to higher concentrations of flavor compounds, including acetic acid 2-phenylethyl ester (this compound). mdpi.com

The following table provides an overview of microbial sources and their role in this compound production.

Table 1: Microbial Production of this compound
Microbial Species Role in this compound Production Fermentation Context
Saccharomyces cerevisiae Produces 2-phenylethanol, a precursor to this compound, and can convert it to this compound via AATases. ebi.ac.ukgoogle.com Alcoholic beverages (wine, beer), bread. ebi.ac.ukjst.go.jp
Saccharomyces uvarum Excels in the production of acetate esters, including 2-phenylethyl acetate, from phenylalanine. ebi.ac.uk Alcoholic beverages. ebi.ac.uk
Hanseniaspora species (e.g., H. vineae, H. osmophila) Exhibits high acetate productivity and can synergistically enhance this compound production in mixed cultures with S. cerevisiae. researchgate.netresearchgate.netnih.gov Wine fermentation. researchgate.netnih.gov
Pichia kudriavzevii Can increase the content of this compound in fermented grains. sciopen.com Baijiu (Chinese liquor) production. sciopen.com
Kluyveromyces marxianus Produces this compound from agro-industrial wastes. scielo.br Bio-flavor production from waste streams. scielo.br
Acetic Acid Bacteria (e.g., Acetobacter pasteurianus) Facilitates the esterification of 2-phenylethanol with acetic acid to form this compound. mdpi.commdpi.com Vinegar production. mdpi.com

Role in Fungal-Insect Symbioses

This compound plays a multifaceted role in the intricate communication systems between fungi and insects. It can act as a semiochemical, a signaling chemical, that mediates various behaviors crucial for the survival and propagation of both organisms. mdpi.com

In some instances, this compound produced by fungi acts as an attractant for insects. For example, some bark beetles are attracted to the volatiles produced by their symbiotic fungi, which can include this compound. frontiersin.org This attraction is vital for the beetles to locate suitable host trees that have been pre-colonized by the fungi, which in turn helps the beetles to overcome the tree's defenses. nih.govplos.org The production of this compound has been documented in several fungal symbionts of the spruce bark beetle, Ips typographus, such as Endoconidiophora polonica and Grosmannia penicillata. frontiersin.org

Conversely, this compound can also be involved in defense mechanisms. For example, the release of this compound, along with other compounds, by honeybees infected with certain fungi can trigger hygienic behaviors, such as nest cleaning, in other bees. nih.gov This response helps to remove the source of infection and protect the colony.

Recent research has also identified this compound as an agonist of the insect odorant receptor co-receptor (Orco), a highly conserved protein across many insect species. nih.govresearchgate.net This finding suggests that this compound can directly influence the olfactory system of insects, potentially modulating a wide range of behaviors. The interaction with Orco opens up possibilities for its use in pest management strategies, either as an attractant for trapping or as a repellent to disrupt host-seeking and mating behaviors. mdpi.com

The table below summarizes the roles of this compound in different fungal-insect interactions.

Table 2: this compound in Fungal-Insect Interactions
Interacting Organisms Role of this compound Behavioral Outcome
Bark beetles (e.g., Ips typographus) and symbiotic fungi (e.g., Endoconidiophora, Grosmannia) Fungal-produced attractant. frontiersin.org Attraction of beetles to fungus-colonized host trees. frontiersin.org
Honeybees and pathogenic fungi Signal for hygienic behavior. nih.gov Induces nest cleaning to remove infected individuals. nih.gov
Various insects and acetic acid bacteria Agonist of the Orco receptor. nih.govresearchgate.net Potential for attraction or repulsion, influencing behaviors like host selection and mating. mdpi.com

Natural Occurrence and Enantiomeric Composition (e.g., in clove buds)

This compound is a naturally occurring ester found in a variety of plants and fruits, contributing to their characteristic aromas. wikipedia.org It has been identified in melon, pineapple, grapes, and olives, among others. scientificlabs.comsigmaaldrich.com

One notable natural source of this compound is clove buds (Syzygium aromaticum). x-mol.netacs.org Detailed analysis of clove bud essential oil has unequivocally confirmed the presence of 1-phenylethyl acetate. acs.orgmdpi.com The concentration of 1-phenylethyl acetate in clove bud essential oil has been estimated to be around 0.05%. mdpi.com

The biosynthesis of this compound in plants can lead to the formation of specific stereoisomers. In the case of 1-phenylethyl acetate isolated from clove buds, a significant enantiomeric excess of 60% for the (1S)-(-)-1-phenylethyl acetate enantiomer has been reported. x-mol.netnih.gov This enantiomeric distribution is a strong indicator of a biological, likely enzymatic, formation pathway, as purely chemical synthesis would typically result in a racemic mixture (an equal amount of both enantiomers). The specific enantiomeric composition can be a key factor in the characteristic aroma profile of a natural product.

The table below lists some of the natural sources of this compound.

Table 3: Natural Occurrence of this compound
Natural Source Part of Plant/Organism Reference
Clove (Syzygium aromaticum) Buds x-mol.netacs.org
Cocoa (Theobroma cacao) Pulp x-mol.net
Grape Hyacinth (Muscari sp.) Flowers x-mol.net
Melon Fruit scientificlabs.comsigmaaldrich.com
Pineapple Fruit scientificlabs.com
Grape Fruit scientificlabs.com
Olives Fruit scientificlabs.com
Lettuce Leaves scientificlabs.com
Ambrosia acanthicarpa Aerial parts nih.gov

Investigating Biological Activities and Their Underlying Mechanisms

Antimicrobial Efficacy Studies of Phenethyl Acetate (B1210297)

Phenethyl acetate and its parent alcohol, phenethyl alcohol, have been the subject of various studies to determine their effectiveness against a range of microorganisms. Research indicates that 2-phenylethyl acetate is recognized for its antimicrobial and antibacterial properties against various Gram-positive and Gram-negative bacteria researchgate.net.

The antibacterial effects of this compound are often discussed in the context of its parent compound, phenethyl alcohol (PEA). PEA has demonstrated a notable selective inhibitory action. Early studies indicated that PEA at a concentration of 0.25% effectively inhibits the growth of many Gram-negative bacteria asm.orgresearchgate.net. This property led to its incorporation into selective laboratory media, such as Phenylethyl Alcohol Agar, to isolate Gram-positive bacteria from mixed samples by preventing overgrowth from Gram-negative organisms like Escherichia coli and Proteus species asm.orgasm.org.

Further research has quantified the bactericidal and inhibitory concentrations of PEA against several bacterial strains. One study investigated its activity against both Gram-negative (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus and Enterococcus faecium) bacteria. The findings showed that PEA was bactericidal in concentrations ranging from 90 to 180 mM nih.gov. Another report noted that PEA inhibits a range of Gram-negative bacteria at approximately 0.2% (2000 mg/L), while higher concentrations of 0.5% (5000 mg/L) are required to inhibit Gram-positive cocci like Staphylococcus aureus oup.com.

Bacterial TypeOrganismObserved EffectEffective ConcentrationReference
Gram-NegativeGeneralInhibition0.25% asm.orgresearchgate.net
Gram-NegativeEscherichia coliBactericidal90-180 mM nih.gov
Gram-NegativePseudomonas aeruginosaBactericidal90-180 mM nih.gov
Gram-PositiveStaphylococcus aureusBactericidal90-180 mM nih.gov
Gram-PositiveEnterococcus faeciumBactericidal90-180 mM nih.gov

The antifungal properties of this compound are primarily documented through studies on phenethyl alcohol. PEA has been shown to possess fungistatic activity asm.org. In one study, when various molds and yeasts were tested, only Candida albicans demonstrated growth on a Sabouraud's medium that contained 0.25% PEA, indicating the inhibition of other fungal species asm.org.

More recent research focusing on PEA as a cosmetic preservative confirmed its potent activity against C. albicans. At concentrations of 0.3%, 1.0%, and 2.5%, PEA exhibited strong antifungal effects, with the lowest concentration (0.3%) showing activity comparable to the standard antifungal agent amphotericin B innovareacademics.in. This highlights its potential for controlling the growth of pathogenic yeasts.

Research into the antimicrobial mechanism of this class of compounds has largely focused on phenethyl alcohol and points to the microbial cell membrane as the primary target. The primary effect of PEA is believed to be a breakdown of the cell's permeability barrier nih.govresearchgate.net. This disruption alters the structural integrity of the cytoplasmic membrane, leading to several detrimental effects for the microbe.

Studies have shown that PEA treatment causes a rapid and total leakage of potassium (K+) ions from both Gram-positive and Gram-negative bacterial cells nih.gov. Furthermore, it leads to an increased uptake of substances like acriflavine, which are normally impermeable to healthy cells, confirming a significant increase in membrane permeability nih.govresearchgate.netnih.gov. Morphological examinations using transmission electron microscopy revealed that PEA permeabilizes the cell envelopes of Gram-negative bacteria and solubilizes the plasmic membrane in S. aureus nih.gov. The inhibition of DNA synthesis and other cellular functions is considered a secondary consequence of this initial membrane damage nih.govresearchgate.net.

This compound is widely used as a flavoring agent in foods and beverages and as a fragrance component in cosmetics and perfumes chemicalbook.comscentspiracy.commdpi.com. It is recognized as safe for these purposes by regulatory bodies fda.gov. Its parent compound, phenethyl alcohol, is noted for its "biocide capability" and is used as an antimicrobial preservative in disinfectants, personal care products, and pharmaceuticals like nasal sprays researchgate.netnih.gov.

A study specifically evaluating PEA as a non-traditional preservative in cosmetic preparations found it to be a potent agent. The study concluded that PEA can effectively preserve cosmetic formulations, particularly emulsions, cleansing solutions, and conditioners, against microbial contamination innovareacademics.in. The antimicrobial property of PEA in cleansing formulas was found to be enhanced by the presence of surfactants innovareacademics.in.

Antioxidant Capacity Research of this compound and Related Compounds

The potential of this compound and related structures as antioxidants has been investigated through various in vitro chemical assays designed to measure radical scavenging ability.

The antioxidant capacity of the core phenethyl structure has been evaluated using common radical scavenging assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) methods.

A study involving the synthesis of phenethyl trifluoroacetate (B77799) esters and their parent phenethyl alcohols provided significant insight. The ABTS assay revealed a very low antiradical activity for both phenethyl alcohol and its corresponding trifluoroacetate ester nih.govmdpi.com. Similarly, the DPPH assay confirmed the low antioxidant capacity of these phenethyl derivatives nih.gov. The research concluded that the antioxidant effect of these compounds is strictly dependent on the degree of hydroxylation on the phenyl ring nih.govnih.gov. Compounds with one or more hydroxyl groups (phenolic groups) on the aromatic ring showed good antioxidant capacity, while the basic structures of phenethyl alcohol and its simple esters, which lack these groups, were poor radical scavengers nih.govmdpi.com.

CompoundAssayObserved Antioxidant ActivityKey FindingReference
Phenethyl AlcoholABTSVery LowAntioxidant activity is low without hydroxyl groups on the phenyl ring. nih.govmdpi.com
Phenethyl TrifluoroacetateABTS & DPPHVery Low nih.gov
Hydroxylated Phenethyl EstersABTS & DPPHGoodThe presence of phenolic hydroxyl groups is critical for radical scavenging capacity. nih.govnih.gov

Cellular Antioxidant Activity Assessment (e.g., in L6 myoblasts, THP-1 leukemic monocytes, HepG2, SH-SY5Y cells)

The antioxidant potential of this compound and related compounds has been evaluated in various cell-based assays, which are crucial for understanding their biological effects in a cellular context. These assays measure the ability of a compound to counteract oxidative stress induced by reactive oxygen species (ROS).

In a notable study, the cellular antioxidant activity of this compound and its hydroxylated analogs was assessed in L6 rat skeletal muscle myoblasts and THP-1 human leukemic monocytes. nih.gov The 2′,7′-dichlorodihydrofluorescein diacetate (DCF) assay was employed to measure the intracellular antioxidant capacity against cumene (B47948) hydroperoxide-induced oxidative stress. nih.gov Unexpectedly, both phenethyl alcohol and its ester, this compound, demonstrated significant antioxidant activity within these cells, a surprising finding given their lack of phenolic hydroxyl groups which are typically associated with radical scavenging. nih.gov All tested phenethyl compounds, including this compound, exhibited an antioxidant effect greater than 70%. nih.gov Specifically, hydroxytyrosol (B1673988) and its corresponding acetate ester showed the highest activity, with values between 80% and 90%. nih.gov The nontoxic nature of these compounds at the tested concentrations further enhances their potential for various applications. nih.gov

Table 1: Cellular Antioxidant Activity of Phenethyl Alcohol and its Trifluoroacetate Ester

CompoundCell LineAssayReported Antioxidant ActivityReference
Phenethyl alcoholL6 myoblasts, THP-1 monocytesDCF Assay>70% nih.gov
Phenethyl trifluoroacetateL6 myoblasts, THP-1 monocytesDCF Assay>70% nih.gov
HydroxytyrosolL6 myoblasts, THP-1 monocytesDCF Assay80-90% nih.gov
Hydroxytyrosol trifluoroacetateL6 myoblasts, THP-1 monocytesDCF Assay80-90% nih.gov

Structure-Activity Relationship in Phenethyl Esters Regarding Antioxidant Effects

The relationship between the chemical structure of phenethyl esters and their antioxidant activity is a critical area of investigation. The antioxidant capacity of phenolic compounds is largely dictated by the number and arrangement of hydroxyl groups on the aromatic ring. mdpi.comnih.gov

A study on a series of phenethyl trifluoroacetate esters systematically demonstrated this principle. The radical scavenging ability of these compounds was directly correlated with the degree of hydroxylation of the phenyl ring. nih.gov In chemical assays (ABTS and DPPH), phenethyl alcohol and its trifluoroacetate ester, which lack hydroxyl groups, showed very low antiradical activity. nih.gov In contrast, their phenolic derivatives, particularly those with two hydroxyl groups (catechol-type structures), exhibited good antioxidant capacity. nih.gov

Interestingly, the position of the hydroxyl group on the aromatic ring also significantly influences the radical scavenging ability. nih.gov This highlights that not only the presence but also the arrangement of these functional groups is key to the antioxidant potential of phenethyl esters.

The conversion of phenethyl alcohols to their trifluoroacetate esters did not diminish their antioxidant activity in in vitro chemical assays. In cellular experiments, the esters showed a slightly enhanced performance, which is likely attributable to their increased lipophilicity, allowing for better interaction with cell membranes. nih.gov The unexpected finding that even the non-phenolic phenethyl alcohol and its ester displayed significant antioxidant effects in a cellular environment suggests that their mechanism may extend beyond simple radical scavenging and could involve interactions with cell membrane permeability. nih.gov

Synergistic Effects with Other Bioactive Compounds on Antioxidant Activity

The combination of different antioxidants can lead to synergistic effects, where the total antioxidant activity is greater than the sum of the individual effects. nih.gov This is a valuable concept in the development of antioxidant formulations for therapeutic and other applications.

While specific studies on the synergistic antioxidant effects of this compound with other bioactive compounds are limited, research on structurally related compounds provides a basis for potential interactions. For instance, a study on caffeic acid phenethyl ester (CAPE), a more complex phenethyl ester, demonstrated a synergistic antioxidant effect when combined with Trolox, a synthetic vitamin E analog. nih.gov This combination was more effective at scavenging free radicals and inhibiting lipid peroxidation than either compound alone. nih.gov

The mechanisms underlying such synergies can be diverse. They may involve the regeneration of one antioxidant by another (e.g., a polyphenol regenerating α-tocopherol from its radical form), leading to a prolonged antioxidant effect. rsc.org The combination of different types of antioxidants can also provide a broader spectrum of protection against various forms of reactive oxygen species.

The potential for this compound to act synergistically with other antioxidants is an area that warrants further investigation. Its ability to exert antioxidant effects within a cellular environment, possibly through mechanisms related to membrane interactions, suggests that it could complement the activity of traditional radical-scavenging antioxidants. nih.gov Discovering such synergistic combinations is valuable for enhancing health benefits while potentially reducing the required concentrations of individual compounds. nih.gov

Advanced Analytical Methodologies for Phenethyl Acetate Detection and Quantification

Chromatographic Techniques for Phenethyl Acetate (B1210297) Analysis

Chromatography stands as a cornerstone for the separation and analysis of volatile and semi-volatile compounds like phenethyl acetate. Its application ranges from identifying the compound in complex mixtures to determining its enantiomeric purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.

For the quantification of this compound, an internal standard is often employed. mdpi.com This involves adding a known amount of a different compound (the internal standard) to the sample before analysis. The ratio of the peak area of this compound to the peak area of the internal standard is then used to calculate the concentration of this compound in the original sample. mdpi.com This method helps to correct for variations in injection volume and instrument response. mdpi.com GC-MS has been successfully applied to identify and quantify this compound in various complex matrices, including essential oils, food products, and bio-oils. researchgate.netacs.orgresearchgate.netresearchgate.net For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for analyzing volatile compounds like this compound in fruits and flowers. researchgate.netacs.orgmdpi.com

A study on the volatile compounds of Docynia delavayi fruit utilized GC-MS to identify this compound as a significant contributor to the fruit's aroma. mdpi.com The identification was confirmed by comparing the mass spectra and retention indices of the analyte with those of standards in the National Institute of Standards and Technology (NIST) library. mdpi.com

Table 1: GC-MS Parameters for this compound Analysis
ParameterValueReference
Column Type Zebron ZB-1701 (30 m x 250 µm x 0.15 µm) with 5 m guard column nih.gov
Injection Mode Split (100:1 ratio) nih.gov
Ionization Mode Electron Impact (EI), positive mode nih.gov
Ionization Energy 70 eV nih.gov
Analysis Time 4.75 minutes nih.gov

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable tool for the analysis of less volatile related compounds, such as phenethyl alcohol, a precursor and potential impurity in this compound samples. sielc.comacademicjournals.orgtandfonline.com HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. academicjournals.org

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for phenethyl alcohol analysis. academicjournals.orgacademicjournals.org In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). academicjournals.orgtandfonline.com Detection is often achieved using a UV detector, as the phenyl group in phenethyl alcohol absorbs UV light. sielc.comacademicjournals.org

A study developed a simple and accurate RP-HPLC method for the determination of phenethyl alcohol in pharmaceutical preparations. academicjournals.orgacademicjournals.org The method utilized a C18 column with a mobile phase of water and acetonitrile (50:50, v/v) and UV detection at 220 nm. academicjournals.orgacademicjournals.org This method was validated for its linearity, specificity, accuracy, and precision. academicjournals.orgacademicjournals.org Another fast HPLC method for quantifying phenethyl alcohol in rose water used a Zorbax SB-C18 column with an acetonitrile-water mobile phase (35:65, v/v). tandfonline.com

Table 2: HPLC Conditions for Phenethyl Alcohol Analysis
ParameterCondition 1Condition 2Reference
Column Waters C18 Symmetry (150 x 4.6 mm, 5 µm)Newcrom BH academicjournals.orgacademicjournals.org, sielc.com
Mobile Phase Water:Acetonitrile (50:50, v/v)Acetonitrile and Water with Sulfuric Acid buffer academicjournals.orgacademicjournals.org, sielc.com
Flow Rate 1.0 mL/minNot Specified academicjournals.orgacademicjournals.org, sielc.com
Detection UV at 220 nmUV at 200 nm academicjournals.orgacademicjournals.org, sielc.com
Retention Time ~2.8 minNot Specified academicjournals.orgacademicjournals.org, sielc.com

This compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. gcms.cz Since enantiomers often exhibit different biological activities and sensory properties, their separation and quantification are crucial. Enantioselective gas chromatography is the primary method for this purpose. scielo.brscielo.br

This technique utilizes a chiral stationary phase (CSP) in the GC column. gcms.cz These stationary phases are typically derivatized cyclodextrins that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative is critical for achieving successful separation. gcms.cz

For the analysis of 1-phenylethyl acetate, a common chiral isomer, enantioselective GC has been used to determine the enantiomeric excess in natural extracts. researchgate.netacs.orgx-mol.net In one study, the enantiomers of (RS)-1-phenylethyl acetate were separated on a chiral column (RT - BetaDex - SM) with a temperature program. scielo.br Another study utilized a β-cyclodextrin column to analyze the racemic mixture of (RS)-1-phenylethyl acetate. scielo.br

Spectroscopic Approaches for this compound Characterization (e.g., FTIR, NMR)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. mdpi.comrsc.org When a sample is irradiated with infrared light, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands can be observed for the C=O stretching of the ester group, the C-O-C stretching of the ester, and the C-H bonds of the aromatic ring and the ethyl group. mdpi.comresearchgate.net For instance, FTIR analysis of this compound has shown strong signals corresponding to the C-H in-plane bending vibration (1041 cm⁻¹), the ester C-O-C stretching vibration (1234 cm⁻¹), and the ester C=O stretching vibration (1767 cm⁻¹). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. rsc.orgacs.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides similar information for the carbon atoms in the molecule. rsc.orgnih.govhmdb.ca The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum allow for the unambiguous assignment of the structure of this compound. rsc.org

Table 3: Spectroscopic Data for this compound
TechniqueKey ObservationsReference
FTIR C-H in-plane bending (1041 cm⁻¹), C-O-C stretching (1234 cm⁻¹), C=O stretching (1767 cm⁻¹) mdpi.comresearchgate.net
¹H NMR (CDCl₃) δ 7.32–7.20 (m, 5H, Ar-H), 4.28 (t, 2H, -CH₂-O), 2.94 (t, 2H, Ar-CH₂-), 2.04 (s, 3H, -C(O)CH₃) rsc.org
¹³C NMR (CDCl₃) δ 171.22 (C=O), 137.95, 129.03, 128.64, 126.70 (Ar-C), 65.08 (-CH₂-O), 35.21 (Ar-CH₂-), 21.12 (-CH₃) rsc.org

Isotope Ratio Mass Spectrometry for Natural Origin Confirmation

Determining the natural origin of flavor compounds like this compound is a critical aspect of food authenticity and quality control. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for this purpose, as it can differentiate between compounds from natural sources and those produced synthetically. csic.es

The principle behind IRMS lies in the measurement of the relative abundance of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). csic.esebsco.com The isotopic composition of a compound is influenced by the photosynthetic pathway of the source plant (C3, C4, or CAM) and the geographical origin. ebsco.commdpi.com Synthetic compounds, typically derived from petroleum-based starting materials, exhibit different isotopic ratios compared to their natural counterparts. mdpi.com

For the analysis of specific compounds within a complex mixture, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed. csic.es This technique separates the individual compounds using gas chromatography, which are then combusted to CO₂ (for ¹³C/¹²C analysis) or pyrolyzed to H₂ (for ²H/¹H analysis) before entering the mass spectrometer. researchgate.net

Research has successfully utilized IRMS to confirm the natural occurrence of 1-phenylethyl acetate in clove buds. nih.govacs.org The measured δ¹³C value of -32.5 ± 0.5‰ was consistent with that of C3 plants, providing strong evidence of its natural origin. nih.govacs.org Similarly, IRMS is widely used for the authentication of other flavor compounds like vanillin (B372448), where the δ¹³C values can distinguish between natural vanilla (from a CAM plant) and synthetic vanillin. mdpi.comresearchgate.net The combination of δ¹³C and δ²H values can provide even more detailed information, sometimes allowing for the differentiation of geographical origins. researchgate.netnih.gov

Table 2: Isotopic Data for Natural Origin Confirmation

Compound Source Analytical Technique Isotopic Value (δ¹³C) Significance References
1-Phenylethyl acetateClove BudsGC-C-IRMS-32.5 ± 0.5‰Consistent with C3 plant origin, confirming natural occurrence. nih.govacs.org
VanillinV. planifolia (CAM plant)GC-C-IRMS-15.5‰ to -22.0‰Differentiates from synthetic vanillin derived from petroleum. mdpi.com
VanillinPetroleum-derivedGC-C-IRMS-36.2‰ to -24.9‰Indicates synthetic origin. mdpi.com

Toxicological Assessments and Safety Profile Research of Phenethyl Acetate

Metabolic Pathways and Metabolite Identification of Phenethyl Acetate (B1210297)

Phenethyl acetate is readily metabolized in the body. federalregister.gov Studies indicate that following oral ingestion, it is rapidly absorbed, metabolized, and its byproducts are excreted in the urine. federalregister.gov The primary metabolic process involves hydrolysis, breaking the ester bond to form phenethyl alcohol and acetic acid. federalregister.govoecd.org This hydrolysis is a common metabolic pathway for simple aryl alkyl carboxylic acid esters, facilitated by carboxylesterases. oecd.org

Formation of Phenethyl Alcohol, Phenylacetic Acid, and Acetic Acid

Once formed, phenethyl alcohol undergoes further oxidation to phenylacetaldehyde (B1677652), which is then converted to phenylacetic acid. federalregister.govoecd.org Phenylacetic acid can then undergo conjugation with various amino acids or glucuronic acid before being excreted, almost exclusively in the urine. federalregister.gov Acetic acid, the other initial metabolite, is a naturally occurring compound and a normal constituent of the human body. federalregister.gov Similarly, phenethyl alcohol and phenylacetic acid are also found naturally in the body, and no toxicological concerns have been identified for these metabolites. federalregister.gov

The metabolic conversion of L-phenylalanine to 2-phenylethanol (B73330) (phenethyl alcohol) can occur via the Ehrlich pathway, which involves transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde, and subsequent reduction to phenethyl alcohol. researchgate.netnih.govresearchgate.netnih.gov 2-Phenylethyl acetate is then formed by the transfer of an acetyl group from acetyl-CoA to 2-phenylethanol. ymdb.ca

Repeat-Dose Toxicity Evaluations of this compound

The effects of repeated exposure to this compound have been investigated in animal studies. In a subchronic oral toxicity study, male rats were administered 73 mg/kg/day of this compound via gavage for 140 days. No adverse effects were observed at this dose, which was the only one tested. federalregister.gov This study also noted that cholinesterase activity was not affected. federalregister.gov Another study involving oral gavage in rats at a dose of 73.8 mg/kg/day for 4 months also reported no changes in serum chemistry. hpa.gov.tw

The Research Institute for Fragrance Materials (RIFM) has evaluated the safety of this compound and determined a calculated Margin of Exposure (MOE) greater than 100 for the repeated dose toxicity endpoint, indicating a low level of concern. researchgate.netnih.gov

Toxicokinetic Investigations of this compound Absorption, Metabolism, and Excretion

Toxicokinetic studies examine how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. For this compound, these studies show rapid absorption following oral ingestion, with subsequent metabolism and excretion primarily through the urine. federalregister.gov The hydrolysis of this compound into phenethyl alcohol and a carboxylic acid is a key and universal metabolic step. oecd.org

The resulting phenethyl alcohol is oxidized to phenylacetic acid, which is then conjugated and excreted. oecd.org In humans, phenylacetic acid is excreted as the conjugate phenylacetylglutamine. cir-safety.org The absorption, metabolism, and excretion of this compound and its metabolites are considered part of a well-established metabolic detoxification process in humans and other animals. nih.gov

Read-Across Analog Data Interpretation in Safety Assessments

In the absence of specific toxicological data for a particular chemical, the principle of "read-across" is often employed. This involves using data from structurally similar chemicals (analogs) to predict the toxicity of the substance . For this compound, data from analogs such as benzyl (B1604629) acetate and benzyl alcohol have been used to support its safety assessment. oecd.orgeuropa.eu

For instance, in the safety assessment of phenethyl phenylacetate, data from the read-across analog benzyl benzoate (B1203000) was used to evaluate developmental toxicity. researchgate.netnih.gov Similarly, for assessing reproductive and developmental toxicity of phenylethyl anthranilate, data from phenethyl alcohol and anthranilic acid were used. nih.gov This approach is considered valid because these simple aryl alkyl esters share a common metabolic pathway of hydrolysis to their corresponding alcohol and carboxylic acid. oecd.org

Skin Sensitization and Irritation Potential of this compound

The potential of this compound to cause skin irritation or allergic reactions (sensitization) has been evaluated. It was found to be non-sensitizing in an open epicutaneous test in guinea pigs and in human repeated insult patch tests. hpa.gov.tw Safety data sheets indicate no skin irritation was observed in a 15-minute test based on OECD Test Guideline 439. sigmaaldrich.com However, some sources suggest it may cause mild skin irritation. breezeipl.comvigon.com

Regarding its metabolite, phenethyl alcohol, it is generally considered safe for use in skincare and is even used in products for sensitive skin due to its low irritation potential compared to other alcohols. meadowandbark.com However, individuals with fragrance sensitivities may experience mild irritation. meadowandbark.com

Future Directions in Phenethyl Acetate Research

Development of Sustainable and Economic Bioproduction Systems for Phenethyl Acetate (B1210297)

The demand for natural phenethyl acetate has spurred research into sustainable and economically viable bioproduction methods. nih.govnih.govresearchgate.netnih.gov Current research is focused on moving away from chemical synthesis towards green alternatives that utilize renewable feedstocks. nih.govresearchgate.net A significant area of development is the use of engineered microorganisms to produce this compound from resources like L-phenylalanine, glucose, and glycerol. nih.govresearchgate.netnih.gov

One promising approach involves the use of novel enzyme cascades within whole-cell biocatalysts. For instance, engineered Escherichia coli strains have been developed to synthesize this compound from L-phenylalanine. nih.govnih.gov In a two-phase system using green solvents like ethyl oleate (B1233923) or biodiesel, these engineered cells have achieved high conversion rates. nih.govnih.gov This method not only enhances sustainability but also addresses the limited availability and high price of naturally sourced this compound. nih.govnih.govresearchgate.netnih.gov

Furthermore, researchers are exploring coupled fermentation and biotransformation processes. This approach has successfully produced significant titers of this compound from glucose or glycerol. nih.govresearchgate.netnih.gov The yeast Pichia pastoris has also been identified as a versatile cell factory for the green biosynthesis of 2-phenylethanol (B73330), the precursor to this compound, highlighting its potential for sustainable production. nih.gov Alternative strategies in solid-state fermentation, such as fed-batch and sequential-batch modes using agro-industrial residues like sugar cane bagasse, are also being investigated to enhance production and sustainability. frontiersin.org These methods have demonstrated an increase in the production of 2-phenylethanol and 2-phenylethyl acetate while reducing the consumption of key resources.

Bioproduction of this compound from Renewable Feedstocks
FeedstockMicroorganism/SystemKey FindingsReference
L-phenylalanineEngineered E. coli with novel enzyme cascadesWhole-cell biotransformation in a two-phase system with green solvents yielded 13.6 g/L of this compound. nih.govnih.gov
Glucose/GlycerolCoupled fermentation and biotransformationProduced 10.4 g/L of this compound from glucose. nih.govresearchgate.netnih.gov
Sugar Cane BagasseKluyveromyces marxianus in solid-state fermentationFed-batch and sequential-batch modes increased production by up to 16.9% compared to batch processes. frontiersin.org

Exploration of Novel Enzyme Systems and Microorganisms for this compound Synthesis

The exploration of novel enzyme systems and microorganisms is a critical frontier in optimizing this compound synthesis. Researchers are actively investigating various biocatalysts to establish efficient, selective, and environmentally friendly production systems. oup.comnih.gov

A notable advancement is the use of acyltransferase from Mycobacterium smegmatis (MsAcT) for the synthesis of 2-phenethyl acetate in water, a green solvent. nih.govpropoelix.com Immobilization of MsAcT in a tetramethoxysilane (B109134) gel network has been shown to significantly increase its selectivity for the transesterification reaction over the competing hydrolysis reaction, achieving a conversion rate of 99.17%. propoelix.com This immobilized enzyme also demonstrates excellent reusability, maintaining stability for multiple batches. propoelix.com

Lipases are another class of enzymes receiving considerable attention for this compound synthesis. Studies have compared the catalytic activities of porcine pancreatic lipase (B570770) (PPL), Candida antarctica lipase B (CAL-B), and Novozym 435. oup.comnih.gov Novozym 435, an immobilized form of CAL-B, has proven to be a highly effective catalyst, particularly in non-aqueous solvent systems like n-hexane. oup.comnih.gov Research has focused on optimizing reaction parameters such as temperature, enzyme concentration, and substrate ratios to maximize yield. oup.comnih.gov For instance, under optimized conditions, Novozym 435 has achieved a 61.49% yield of 1-phenylethyl acetate after 24 hours. oup.comnih.gov Furthermore, continuous production of 2-phenylethyl acetate has been successfully demonstrated in a solvent-free system using a packed-bed reactor with Novozym 435, showcasing good operational stability over 72 hours. mdpi.com

The yeast Kluyveromyces marxianus is also being explored for its ability to produce both 2-phenylethanol and 2-phenylethyl acetate. frontiersin.org By utilizing agro-industrial residues, this yeast presents a promising avenue for waste-to-product bioprocessing. frontiersin.org

Comparison of Enzyme Systems for this compound Synthesis
Enzyme/MicroorganismKey CharacteristicsAchieved Yield/ConversionReference
Immobilized Acyltransferase (Mycobacterium smegmatis)High selectivity in aqueous media, reusable.99.17% conversion rate. propoelix.com
Novozym 435 (Immobilized Candida antarctica lipase B)High reactivity in organic solvents and solvent-free systems.61.49% yield of 1-phenylethyl acetate; 99.01% molar conversion of 2-phenylethyl acetate in a continuous reactor. oup.comnih.govmdpi.com
Porcine Pancreatic Lipase (PPL)Catalyzes the kinetic resolution of 1-phenylethanol (B42297).Lower reactivity compared to Novozym 435. oup.comnih.gov
Kluyveromyces marxianusUtilizes agro-industrial waste for production.Enhanced production through fed-batch and sequential-batch fermentation. frontiersin.org

Deeper Elucidation of this compound's Molecular Interactions with Biological Receptors

A deeper understanding of how this compound interacts with biological receptors at a molecular level is crucial for its application in fields such as pest management and sensory science. Recent research has begun to unravel these complex interactions, particularly within the insect olfactory system. researchgate.net

The insect olfactory system is vital for recognizing a vast array of environmental odorants, a process mediated by odorant receptors (Ors) and the highly conserved co-receptor, Orco. researchgate.net A recent study has provided molecular-level evidence that this compound acts as an agonist for the Orco receptor in Drosophila melanogaster. researchgate.net This activation was found to be concentration-dependent, reversible, and voltage-independent. researchgate.net

Through molecular docking studies, the binding site of this compound was localized to the Orco subunit, a protein that is highly conserved across diverse insect species. researchgate.net This finding suggests that this compound could have broad effects on the olfactory systems of many different insects. To further pinpoint the key residues involved in this interaction, site-directed mutagenesis was performed. This analysis identified W146 and E153 as critical residues for both the binding and activation of the Orco receptor by this compound. researchgate.net A double-mutant Orco receptor (W146A + E153A) showed a significant reduction in activation by this compound compared to the wild-type receptor. researchgate.net

These findings are significant as they not only enhance our fundamental understanding of insect olfaction but also open new avenues for the development of species-specific and environmentally friendly insect control strategies. researchgate.net The discovery that this compound can directly interact with the conserved Orco co-receptor suggests its potential as a universal modulator of insect olfactory function. researchgate.net

Advanced Research into this compound's Role in Integrated Pest Management

This compound's role in integrated pest management (IPM) is an area of growing research interest, driven by the need for more sustainable and targeted pest control solutions. Its ability to act as either an attractant or a repellent for various insect species makes it a versatile tool for IPM strategies. researchgate.net

Research has shown that this compound can be an effective attractant for certain pestiferous social wasps. nist.gov This has practical applications in the development of baited traps for monitoring and controlling wasp populations. Understanding the specific olfactory cues that attract target pests allows for the creation of highly selective traps, minimizing the impact on non-target organisms.

The compound's interaction with the insect olfactory system, as detailed in the previous section, provides a molecular basis for its effectiveness in pest management. researchgate.net By functioning as an agonist for the highly conserved Orco receptor, this compound has the potential to modulate the behavior of a wide range of insect species. researchgate.net This opens up possibilities for developing novel insect control methods that are more specific and have a lower environmental impact than traditional broad-spectrum insecticides.

Future research in this area will likely focus on:

Identifying the specific insect species that are attracted to or repelled by this compound.

Optimizing the concentration and formulation of this compound for use in traps and repellents.

Investigating the synergistic effects of this compound when combined with other semiochemicals to enhance its efficacy.

Evaluating the long-term effectiveness and ecological impact of using this compound-based products in various agricultural and urban environments.

Comprehensive Investigation of this compound's Bioactivities and Therapeutic Potentials

While this compound is primarily known for its aromatic properties, there is emerging interest in its potential bioactivities and therapeutic applications. However, research in this area is still in its early stages, with much of the existing literature focusing on related compounds, such as phenethyl alcohol and caffeic acid phenethyl ester (CAPE).

One study has noted that this compound, along with compounds like silvestrol (B610840) and eugenol (B1671780), exhibits beneficial effects but is limited by low solubility and rapid elimination from the body, which affects its systemic availability. nih.govresearchgate.net This suggests that while it may possess therapeutic properties, formulation and delivery strategies would need to be optimized.

Research on the closely related compound, phenethyl alcohol, has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov It has been shown to permeabilize the cell envelopes of Gram-negative bacteria and solubilize the plasmic membrane in Staphylococcus aureus. nih.gov Given the structural similarity, it is plausible that this compound may also possess antimicrobial properties, a hypothesis that warrants further investigation.

The derivative, caffeic acid phenethyl ester (CAPE), has been more extensively studied and has shown a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govpropoelix.com It is important to note that these properties are attributed to the CAPE molecule as a whole and cannot be directly extrapolated to this compound. However, the fact that a derivative of this compound exhibits such potent bioactivities suggests that this compound itself could be a valuable scaffold for the development of new therapeutic agents.

Future research should aim to:

Systematically screen this compound for a range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Investigate the mechanisms of action underlying any observed bioactivities.

Explore methods to improve the bioavailability of this compound, such as through encapsulation or the development of prodrugs.

Synthesize and evaluate new derivatives of this compound to enhance its therapeutic potential.

Application of Computational Chemistry and Modeling in this compound Research

Computational chemistry and molecular modeling are becoming increasingly valuable tools in chemical research, offering insights that can be difficult to obtain through experimental methods alone. In the context of this compound research, these computational approaches hold significant promise for accelerating discovery and deepening our understanding of its properties and interactions.

One area where computational modeling has been applied is in the study of the kinetics and thermodynamics of chemical reactions involving this compound. For example, computational methods have been used to investigate the gas-phase thermal decomposition of 1-phenylethyl acetate. acs.org Such studies can elucidate reaction mechanisms and provide fundamental knowledge about the stability and reactivity of the molecule.

Another potential application of computational chemistry is in the simulation of this compound production processes. For instance, software such as Aspen Plus has been used to model and optimize the reactive distillation process for 2-phenylethyl acetate production. researchgate.netpellwall.com This allows for the in-silico evaluation of process feasibility, the determination of optimal operating conditions, and the design of more efficient production systems. researchgate.netpellwall.com

Furthermore, molecular dynamics simulations could be employed to study the interactions of this compound with biological receptors, such as the insect Orco receptor. researchgate.net These simulations can provide a dynamic view of the binding process, helping to identify key intermolecular interactions and predict the binding affinities of different ligands. This information would be invaluable for the rational design of new and more effective insect attractants or repellents.

Future applications of computational chemistry in this compound research may include:

Quantum mechanical calculations to predict the spectroscopic properties and reactivity of this compound and its derivatives.

Molecular docking studies to screen for potential interactions with a wide range of biological targets, thereby identifying new therapeutic possibilities.

Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the chemical structure of this compound derivatives with their biological activities, guiding the synthesis of more potent compounds.

Q & A

Q. What are the common laboratory synthesis methods for phenethyl acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of phenethyl alcohol with acetic acid, catalyzed by acids like sulfuric acid or immobilized enzymes. Reactive distillation improves yield by continuously removing water, shifting equilibrium toward product formation . Key parameters include catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and molar ratio of reactants (1:1–1:2 alcohol:acid). Yield is monitored using GC or HPLC with internal standards (e.g., ethyl heptanoate) .

Q. What analytical techniques are used to quantify this compound in complex mixtures (e.g., fermentation broths or plant extracts)?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile compound analysis, offering high sensitivity and specificity. For non-volatile matrices, HPLC with UV detection (λ = 210–254 nm) is preferred. Sample preparation involves liquid-liquid extraction (e.g., dichloromethane) or solid-phase microextraction (SPME) for headspace analysis. Calibration curves with purity-verified standards are critical for accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is flammable (flash point: 92.5°C) and may cause respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store away from ignition sources. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for first-aid measures and emergency protocols .

Advanced Research Questions

Q. How can reactive distillation parameters (e.g., reflux ratio, feed stage location) be optimized for this compound production, and what modeling approaches validate these conditions?

Process optimization involves Aspen Plus simulations using the NRTL thermodynamic model to account for vapor-liquid-liquid equilibria (V–L–L). Key variables include reflux ratio (1.5–3.0), feed stage (middle column section), and reaction kinetics. Experimental validation via response surface methodology (RSM) identifies interactions between parameters. A 20% yield increase was reported by coupling reactive distillation with ultrasonic pretreatment to enhance mixing .

Q. How do metabolic engineering approaches in Saccharomyces cerevisiae enhance this compound biosynthesis, and what genetic targets are prioritized?

Overexpression of alcohol acetyltransferases (e.g., ATF1) and phenylalanine ammonia-lyase (PAL) redirects phenylalanine metabolism toward this compound. CRISPR-Cas9-mediated knockout of competing pathways (e.g., PDC5 for ethanol reduction) further improves flux. Metabolomic profiling (GC-MS or LC-QTOF) quantifies pathway intermediates, while RNA-seq identifies regulatory bottlenecks .

Q. How can researchers resolve contradictions in reported optimal conditions for enzymatic synthesis of this compound (e.g., pH, temperature, solvent systems)?

Systematic meta-analysis of published data (e.g., Arrhenius plots for temperature effects) identifies outliers and methodological biases. Experimental replication under controlled conditions (e.g., fixed enzyme loading, solvent polarity index) isolates critical variables. For lipase-catalyzed synthesis, solvent-free systems at 45°C and pH 7.0 maximize activity, but ionic liquids may stabilize enzymes in non-aqueous media .

Q. What advanced statistical methods are used to interpret correlations between this compound and other volatile compounds in metabolic footprinting studies?

Multivariate analysis (e.g., principal component analysis, hierarchical clustering) reduces dimensionality in GC-MS datasets. Correlation matrices (Pearson’s r) highlight co-regulated metabolites (e.g., this compound with hexyl acetate, r = 0.68 in yeast fermentations). Machine learning models (e.g., partial least squares regression) predict aroma profiles from metabolic networks .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound quantification across studies using different GC-MS protocols?

Standardize calibration with certified reference materials (CRMs) and harmonize extraction methods (e.g., SPME fiber type, extraction time). Inter-laboratory comparisons and participation in proficiency testing programs (e.g., ISO/IEC 17025) validate reproducibility. For trace-level analysis, isotope dilution (e.g., d5-phenethyl acetate) corrects matrix effects .

Q. Why do some studies report this compound as a key aroma contributor in wines, while others classify it as a minor component?

Strain-specific variation in yeast metabolism (e.g., S. cerevisiae vs. non-Saccharomyces species) alters production levels. Environmental factors (pH, nitrogen availability) further modulate phenylalanine catabolism. Sensory threshold differences (50–200 µg/L) also affect perceived impact. Metabolomic studies must report absolute concentrations, not just relative abundances, for cross-study comparisons .

Methodological Resources

Q. What computational tools are recommended for modeling this compound phase equilibria in reactive distillation systems?

Aspen Plus v12+ with the UNIFAC-Dortmund model predicts ternary liquid-liquid equilibria (e.g., this compound/water/acetic acid). For reaction kinetics, MATLAB or Python scripts solve ordinary differential equations (ODEs) describing esterification rates. Open-source databases (NIST TDE) provide vapor pressure and solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.